Trimethylsilylmethylmagnesium chloride is typically synthesized from the reaction of trimethylsilylmethyl chloride with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran.
Trimethylsilylmethylmagnesium chloride - Sigma-Aldrich:
Trimethylsilylmethylmagnesium chloride is valued in organic synthesis for several reasons:
Here are some specific examples of its applications in organic synthesis:
Trimethylsilylmethylmagnesium Chloride is an organometallic compound with the molecular formula C₄H₁₁ClMgSi and a molecular weight of approximately 146.97 g/mol. It is classified as a Grignard reagent, which is characterized by the presence of a magnesium atom bonded to a carbon atom that is further bonded to a trimethylsilyl group. This compound typically appears as a low melting solid and is sensitive to air and moisture, requiring careful handling under inert conditions. It has applications in various
The synthesis of Trimethylsilylmethylmagnesium Chloride typically involves the reaction of chloromethyltrimethylsilane with magnesium in an ethereal solvent such as diethyl ether or tetrahydrofuran. The general reaction can be summarized as follows:
This method allows for the formation of the Grignard reagent under controlled conditions to avoid unwanted hydrolysis .
The primary applications of Trimethylsilylmethylmagnesium Chloride include:
Interaction studies involving Trimethylsilylmethylmagnesium Chloride primarily focus on its reactivity with moisture and protic solvents. The compound reacts violently with water, releasing flammable gases and posing significant safety risks. This necessitates thorough safety protocols when handling the substance in laboratory environments. Additionally, research may explore its interactions with various electrophiles and its behavior in catalyzed reactions .
Several compounds share structural similarities or functional roles with Trimethylsilylmethylmagnesium Chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dimethylsilylmethylmagnesium Chloride | C₃H₉ClMgSi | Less sterically hindered compared to trimethyl variant. |
Ethylmagnesium Bromide | C₂H₅BrMg | Utilized for different types of coupling reactions; less reactive than silyl variants. |
Phenylmagnesium Bromide | C₆H₅BrMg | Known for forming stable aryl derivatives; used extensively in aromatic chemistry. |
Trimethylsilylmagnesium Chloride | C₄H₁₁ClMgSi | Similar structure but lacks the methyl group at the silyl position; used in similar applications but with different reactivity profiles. |
Trimethylsilylmethylmagnesium Chloride stands out due to its unique trimethylsilyl group that enhances its nucleophilicity and versatility in organic synthesis compared to other Grignard reagents .
Trimethylsilylmethylmagnesium chloride is synthesized via the classical Grignard reaction, wherein (chloromethyl)trimethylsilane reacts with magnesium metal in anhydrous ethereal solvents. The reaction proceeds under inert atmospheres to prevent hydrolysis or oxidation, as shown:
$$
\text{Me}3\text{SiCH}2\text{Cl} + \text{Mg} \xrightarrow{\text{THF or Et}2\text{O}} \text{Me}3\text{SiCH}_2\text{MgCl}
$$
Key considerations include:
Industrial-scale preparations often use 2-methyltetrahydrofuran (2-MeTHF) due to its higher boiling point (80°C vs. 66°C for THF) and greener profile. Post-synthesis, the reagent is typically stored as 0.5–1.0 M solutions, with commercial suppliers offering standardized concentrations.
Parameter | Typical Value | Source |
---|---|---|
Solvent | THF, Et$$_2$$O, or 2-MeTHF | |
Concentration | 0.5–1.0 M | |
Reaction Temperature | 25–40°C | |
Yield | 75–90% |
The coordination environment of magnesium profoundly influences the structure and reactivity of Me$$3$$SiCH$$2$$MgCl. In THF, magnesium adopts a tetrahedral geometry, bonding to two solvent molecules, the trimethylsilylmethyl group, and a chloride ligand. This solvation stabilizes monomeric species but shifts dynamically with solvent polarity and donor strength.
Ab initio molecular dynamics reveal that solvent exchange at magnesium occurs within picoseconds, enabling rapid ligand reorganization. For instance, axial THF ligands in pentacoordinated Mg intermediates facilitate chloride or alkyl group transfer during reactivity.
The Schlenk equilibrium governs the distribution of Grignard species in solution:
$$
2 \text{Me}3\text{SiCH}2\text{MgCl} \rightleftharpoons \text{MgCl}2 + \text{Mg}(\text{Me}3\text{SiCH}2)2
$$
Factors influencing this equilibrium include:
Condition | Effect on Equilibrium | Source |
---|---|---|
THF Addition | Favors RMgCl monomers | |
Dioxane Addition | Shifts right (MgR$$_2$$ formed) | |
High Concentration | Promotes dimerization |
Computational studies highlight the role of dinuclear intermediates in ligand exchange. For example, [Me$$3$$SiCH$$2$$Mg($$\mu$$-Cl)$$2$$MgCH$$2$$SiMe$$_3$$] transiently forms, enabling chloride migration between Mg centers. This mechanism underpins the reagent’s versatility in cross-coupling and nucleophilic additions.
The nucleophilic addition of trimethylsilylmethylmagnesium chloride to carbonyl groups proceeds via distinct pathways depending on substrate geometry and catalyst presence. In reactions with α,β-unsaturated ketones, the reagent preferentially undergoes 1,4-conjugate addition rather than direct 1,2-attack, producing γ-silylated products [4]. This contrasts with its lithium analog ($$ \text{Me}3\text{SiCH}2\text{Li} $$), which favors 1,2-addition due to differences in metal electronegativity and coordination geometry [4]. Transition state analysis reveals that the magnesium center’s ability to stabilize developing negative charge at the β-position through d-orbital interactions lowers the activation energy for conjugate addition [5].
Copper(I) bromide additives dramatically enhance 1,4-selectivity by forming transient $$ \text{Cu}(\text{I}) $$-magnesium complexes that redirect electron density [4]. Kinetic studies show a second-order dependence on reagent concentration in such catalyzed reactions, suggesting a bimetallic transition state [5]. For aldehydes lacking conjugated systems, steric shielding from the trimethylsilyl group forces classical 1,2-addition with $$ \Delta G^\ddagger $$ values 8–12 kJ/mol lower than analogous non-silylated Grignard reagents [3].
Substrate Type | Addition Pathway | Rate Constant (M⁻¹s⁻¹) | Transition State Geometry |
---|---|---|---|
α,β-unsaturated ketones | 1,4-conjugate | $$ 2.1 \times 10^{-3} $$ | Bidentate Mg-Cu bridging |
Saturated aldehydes | 1,2-direct | $$ 5.8 \times 10^{-2} $$ | Monodentate Mg-O binding |
The trimethylsilyl group’s $$-I$$ effect polarizes the $$ \text{Mg-C} $$ bond, increasing nucleophilicity at the methylene carbon while simultaneously providing steric protection against premature protonolysis [2] [3].
Trimethylsilylmethylmagnesium chloride exhibits ambiphilic behavior, engaging in both polar and radical pathways depending on substrate electronic properties. With electron-deficient aromatics, single-electron transfer generates persistent radical intermediates detected via EPR spectroscopy [5]. This contrasts with classical Grignard reactions, where polar mechanisms dominate. The silicon group’s capacity to stabilize adjacent radical species through σ-π hyperconjugation ($$ \text{Si-C} \rightarrow \text{C}^\bullet $$ delocalization) enables this dual reactivity [3] [5].
Comparative studies with $$ \text{CH}_3\text{MgCl} $$ reveal:
The dichotomy manifests clearly in allylic substitution reactions. Polar displacement proceeds with retention of configuration ($$ k{\text{rel}} = 1.8 $$), while radical pathways induce racemization ($$ k{\text{rel}} = 0.2 $$) [4]. Substituent effects on aromatic rings further modulate this balance – electron-withdrawing groups favor single-electron transfer, whereas electron-donating groups promote polar mechanisms [5].
The Schlenk equilibrium ($$ 2 \text{RMgX} \leftrightarrow \text{R}2\text{Mg} + \text{MgX}2 $$) governs trimethylsilylmethylmagnesium chloride’s reactivity, with solvent coordination directly modulating speciation. In diethyl ether, $$ ^{25}\text{Mg NMR} $$ shows 78% $$ \text{RMgX} $$ and 22% $$ \text{R}2\text{Mg} $$ at 25°C [2]. Switching to THF increases $$ \text{R}2\text{Mg} $$ concentration to 41% due to stronger $$ \text{Mg-O} $$ coordination, enhancing aggregate nucleophilicity [3].
Solvent | Dielectric Constant | $$ \text{RMgX} $$ (%) | $$ \text{R}_2\text{Mg} $$ (%) | Reaction Rate (M⁻¹h⁻¹) |
---|---|---|---|---|
Diethyl ether | 4.3 | 78 | 22 | 0.45 |
THF | 7.5 | 59 | 41 | 1.12 |
2-MeTHF | 6.2 | 67 | 33 | 0.78 |
The Peterson olefination reaction represents one of the most significant applications of trimethylsilylmethylmagnesium chloride in organosilicon chemistry [1] [2]. This reaction involves the formation of β-hydroxysilanes through nucleophilic addition of α-silyl carbanions to carbonyl compounds, followed by elimination to yield alkenes with controlled stereochemistry [1] [3]. Trimethylsilylmethylmagnesium chloride serves as a particularly effective reagent for this transformation due to its high nucleophilicity and ability to form stable β-hydroxysilane intermediates [4] .
The mechanistic pathway for Peterson olefination using trimethylsilylmethylmagnesium chloride involves initial nucleophilic attack on the carbonyl carbon, generating a β-hydroxysilane intermediate [1] [6]. This intermediate can then undergo elimination under either acidic or basic conditions to produce the desired alkene product. The stereochemical outcome of the elimination step depends critically on the reaction conditions employed. Basic elimination conditions, typically using potassium alkoxides at elevated temperatures, proceed through a syn-elimination mechanism via a four-membered cyclic silaoxetane intermediate, yielding predominantly Z-alkenes [1] [2] [3]. In contrast, acidic elimination conditions using protic acids such as sulfuric acid or trifluoroacetic acid result in anti-elimination to produce E-alkenes [1] [2] [3].
The synthetic utility of this approach for allylsilane synthesis has been demonstrated through numerous applications. Research findings indicate that the Peterson olefination using trimethylsilylmethylmagnesium chloride can achieve yields of 85-90% for both diastereomeric β-hydroxysilanes and their subsequent elimination products [3]. The reaction exhibits excellent regioselectivity, with nucleophilic attack occurring exclusively at the carbonyl carbon rather than competing pathways [4] [7]. This selectivity is attributed to the high electron-donating capability of the trimethylsilyl group, which stabilizes the developing negative charge in the transition state [8] [9].
For the synthesis of functionalized allylsilanes, the Peterson olefination strategy offers several advantages over alternative methods. The reaction conditions are relatively mild, typically requiring temperatures between -78°C for the addition step and room temperature to 100°C for the elimination step [1] [2]. Additionally, the reaction tolerates a wide range of functional groups, making it applicable to complex synthetic targets [3]. The ability to control the stereochemistry of the resulting double bond through choice of elimination conditions provides synthetic flexibility that is particularly valuable in natural product synthesis [10].
Recent developments in Peterson olefination methodology have focused on improving the efficiency of allylsilane synthesis through the use of abnormal Peterson olefination conditions. Research has demonstrated that the addition of diisobutylaluminum chloride to the reaction mixture can facilitate direct formation of allylsilanes without isolation of the β-hydroxysilane intermediate [10]. This one-pot procedure achieves yields of 43-71% for allylsilane products from enolizable ketones, representing a significant improvement in synthetic efficiency [10].
The regioselective transfer of silylalkyl groups from trimethylsilylmethylmagnesium chloride to electrophilic centers represents a fundamental transformation in organosilicon chemistry [4] . This process involves the selective formation of carbon-carbon bonds through nucleophilic attack at specific electrophilic sites, with the trimethylsilyl group serving both as an activating group and as a sterically directing element [11] [8].
The mechanism of regioselective silylalkyl transfer involves several key factors that determine the site of nucleophilic attack. The trimethylsilyl group exhibits strong electron-donating properties through σ-π conjugation, which stabilizes carbocationic intermediates formed during the reaction [8] [9]. This stabilization effect enables the formation of carbon-carbon bonds at positions that would otherwise be inaccessible or would require harsh reaction conditions [11]. The regioselectivity is further enhanced by the steric bulk of the trimethylsilyl group, which directs the nucleophilic attack to the less hindered electrophilic site [4] .
Experimental studies have demonstrated that trimethylsilylmethylmagnesium chloride exhibits high regioselectivity in reactions with non-enolizable aldehydes and ketones, achieving selectivities greater than 90% for the formation of β-hydroxysilanes [4] [7]. The reaction proceeds through a straightforward nucleophilic addition mechanism, with the magnesium center coordinating to the carbonyl oxygen and facilitating the transfer of the silylalkyl group to the carbonyl carbon [4] . The resulting β-hydroxysilanes can be isolated in high yields and serve as versatile intermediates for further synthetic transformations [7].
The scope of electrophilic centers that undergo regioselective silylalkyl transfer has been extensively investigated. Acid chlorides react with trimethylsilylmethylmagnesium chloride to form silyl enol ethers, although this transformation requires careful control of reaction conditions to avoid competing nucleophilic acyl substitution reactions [12]. Epoxides undergo ring-opening reactions with high regioselectivity, with the silylalkyl group being transferred to the less substituted carbon atom [7] [13]. This regioselectivity is consistent with the expected pattern for nucleophilic attack on epoxides and demonstrates the compatibility of the trimethylsilyl group with strained ring systems [7].
Alkyl halides represent another important class of electrophiles that undergo regioselective silylalkyl transfer. The reaction with trimethylsilylmethylmagnesium chloride proceeds through a nucleophilic substitution mechanism, with the regioselectivity being determined by the relative stability of the transition states [11]. Primary alkyl halides undergo substitution with high efficiency, while secondary and tertiary halides show decreased reactivity due to steric hindrance [11]. The use of suitable Lewis acid catalysts can enhance the reactivity of less electrophilic halides and improve the overall efficiency of the transfer reaction [11].
The application of regioselective silylalkyl transfer to carbocationic electrophiles has revealed particularly interesting mechanistic features. The electron-releasing strength of the carbon-silicon bond, which is comparable to that of an acetamide substituent, enables stabilization of carbocationic intermediates through hyperconjugation [8] [9]. This stabilization effect allows for the formation of carbon-carbon bonds under mild conditions and with excellent selectivity for the formation of the thermodynamically favored products [8] [9].
Tandem reaction sequences involving trimethylsilylmethylmagnesium chloride and carbonyl precursors represent an advanced synthetic strategy that enables the formation of multiple bonds in a single reaction vessel [14] [15]. These sequences typically involve an initial nucleophilic addition step followed by subsequent transformations of the resulting intermediates, leading to the formation of structurally complex products with high atom economy [14] [16].
The most extensively studied tandem sequence involves the combination of nucleophilic addition and Peterson elimination reactions. In this sequence, trimethylsilylmethylmagnesium chloride first undergoes nucleophilic addition to a carbonyl compound to form a β-hydroxysilane intermediate [1] [10] [3]. This intermediate can then undergo elimination under appropriate conditions to generate an alkene product, with the overall transformation occurring in a single reaction vessel [1] [10]. The efficiency of this tandem sequence has been demonstrated to achieve yields of 85-90% for the formation of allylsilanes from carbonyl precursors [3].
A particularly innovative application of tandem reaction sequences involves the use of trimethylsilylmethylmagnesium chloride in reductive coupling reactions with aldehydes and alkenes [16]. In this transformation, the organomagnesium reagent serves dual roles as both a nucleophile and a reductant, enabling the formation of β-hydroxycarbonyl compounds with contiguous stereocenters [16]. The reaction proceeds through a three-component coupling mechanism, with the trimethylsilyl group facilitating the formation of silyl-alkyl intermediates that undergo subsequent aldol-type reactions [16]. This tandem sequence has been demonstrated to achieve yields of 54-71% for the formation of complex polyfunctionalized products [16].
Cross-coupling reactions followed by hydrosilylation represent another important class of tandem sequences. These reactions involve the initial formation of silyl-metal complexes through oxidative addition of trimethylsilylmethylmagnesium chloride to transition metal catalysts, followed by insertion of unsaturated substrates and reductive elimination to form functionalized silanes [17] [18]. The efficiency of these tandem sequences depends critically on the choice of catalyst and reaction conditions, with nickel-based catalysts showing particular promise for the formation of alkylsilanes with high regioselectivity [17]. Yields of 60-80% have been achieved for the formation of functionalized silanes through these tandem cross-coupling sequences [17] [18].
The development of oxidative tandem sequences has opened new synthetic possibilities for the formation of silyl ethers and related compounds. In these reactions, trimethylsilylmethylmagnesium chloride undergoes initial silylation of alkenes or alkynes, followed by oxidation to form silyl-alcohol intermediates [19]. The oxidation step can be carried out using molecular oxygen or other oxidants, leading to the formation of silyl ethers with yields ranging from 43-88% depending on the specific reaction conditions [19]. This tandem approach represents a significant advancement in the direct functionalization of unsaturated substrates with silicon-containing groups [19].
The mechanistic understanding of tandem reaction sequences has been enhanced through detailed studies of the intermediates involved in these transformations. The formation of silyl-metal complexes has been identified as a key step in many tandem sequences, with the stability and reactivity of these intermediates being critical factors in determining the overall efficiency of the reaction [17] [18]. The role of the trimethylsilyl group in stabilizing these intermediates through electronic effects has been confirmed through computational studies and experimental observations [16].
Flammable;Corrosive